molecular formula C16H13FO5 B6408872 4-(4-Fluoro-3-methoxycarbonylphenyl)-3-methoxybenzoic acid CAS No. 1262010-34-3

4-(4-Fluoro-3-methoxycarbonylphenyl)-3-methoxybenzoic acid

Cat. No.: B6408872
CAS No.: 1262010-34-3
M. Wt: 304.27 g/mol
InChI Key: JQZWNZGUFBGKME-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methoxycarbonylphenyl)-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro group, a methoxycarbonyl group, and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-3-methoxycarbonylphenyl)-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxycarbonylbenzene and 3-methoxybenzoic acid.

    Coupling Reaction: A coupling reaction, such as the Suzuki-Miyaura coupling, is employed to link the two aromatic rings.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the fluoro group, potentially converting it to a hydrogen atom or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce nitro or sulfonic acid groups.

Scientific Research Applications

4-(4-Fluoro-3-methoxycarbonylphenyl)-3-methoxybenzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its potential as a biochemical probe or therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methoxycarbonylphenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

  • 4-Fluoro-3-methoxycarbonylphenylboronic acid
  • 4-Fluoro-3-methoxyphenylboronic acid
  • 3-Fluoro-4-methoxycarbonylphenylboronic acid

Comparison: Compared to these similar compounds, 4-(4-Fluoro-3-methoxycarbonylphenyl)-3-methoxybenzoic acid is unique due to the presence of both fluoro and methoxycarbonyl groups on the same aromatic ring. This structural feature can enhance its reactivity and specificity in various chemical reactions and applications.

Properties

IUPAC Name

4-(4-fluoro-3-methoxycarbonylphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO5/c1-21-14-8-10(15(18)19)3-5-11(14)9-4-6-13(17)12(7-9)16(20)22-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZWNZGUFBGKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691562
Record name 4'-Fluoro-2-methoxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-34-3
Record name 4'-Fluoro-2-methoxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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